molecular formula C21H16BrN3O2S B2429514 (Z)-ethyl 2-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 477296-45-0

(Z)-ethyl 2-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Cat. No.: B2429514
CAS No.: 477296-45-0
M. Wt: 454.34
InChI Key: BUDNWJQBSSBOJF-QINSGFPZSA-N
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Description

The 4-(4-Bromophenyl)-thiazol-2-amine derivatives are a novel series of compounds synthesized to overcome microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer . These compounds have been evaluated for their in vitro antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .


Synthesis Analysis

The synthesis of these compounds involves the reaction of 4-(4-bromophenyl)-thiazol-2-amine with substituted aldehydes. The reaction is refluxed in a minimum amount of ethanol in the presence of a small amount of glacial acetic acid for 6–7 hours .


Molecular Structure Analysis

The molecular structures of these compounds were confirmed by physicochemical and spectral characteristics .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were monitored by TLC .


Physical and Chemical Properties Analysis

The elemental analysis results of the thiazole derivatives were found to lie within the limits of ±0.5% of the theoretical results .

Scientific Research Applications

Synthesis and Stereochemistry

  • A study by Zhai et al. (2013) outlines a stereoselective approach to synthesize ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, highlighting the formation of a quaternary carbon stereocontrolled cis-configuration. This synthesis method is useful for creating compounds like (Z)-ethyl 2-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate and is significant in pharmaceutical chemistry, particularly in the synthesis of side-chain materials for drugs like cefcapene pivoxil (Zhai, J.-J., Jiang, J., Zhang, S., Chen, C., Liu, H.-W., Liao, D., & Ji, Y., 2013).

Heterocyclic Compound Synthesis

  • Abignente et al. (1987) investigated the synthesis of imidazo[2,1-b]benzothiazole and imidazo[2,1-b]thiazole derivatives, starting with compounds like ethyl 3-bromo-4-oxopentanoate reacting with 2-aminobenzothiazoles. Such research is crucial for developing new heterocyclic compounds, which have broad applications in medicinal chemistry and material science (Abignente, E., Caprariis, P. D., Martino, G., & Patscot, R., 1987).

Antimicrobial Applications

  • Research by Haroun et al. (2016) on thiazole-based thiazolidinones, involving the synthesis of compounds like ethyl 2-(2-((E)-((Z)-5-(4-benzyliden)-4-oxothiazolidin-2-yliden)amino-4-yl)acetates, demonstrated significant antimicrobial activity against a range of bacteria and fungi. This suggests potential applications of this compound in developing new antimicrobial agents (Haroun, M., Tratrat, C., Tsolaki, E., & Geronikaki, A., 2016).

Nonlinear Optical (NLO) Applications

Biochemical Analysis

Biochemical Properties

It is known that derivatives of 4-(4-bromophenyl)-thiazol-2-amine, which this compound is a part of, have shown promising antimicrobial activity and anticancer activity . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

It has been observed that derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

Molecular docking studies of related compounds have shown good docking scores within the binding pocket of selected proteins . This suggests that these compounds may interact with these proteins at a molecular level, potentially influencing enzyme activity and gene expression.

Properties

IUPAC Name

ethyl 2-[[(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2S/c1-2-27-21(26)17-8-3-4-9-18(17)24-12-15(11-23)20-25-19(13-28-20)14-6-5-7-16(22)10-14/h3-10,12-13,24H,2H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDNWJQBSSBOJF-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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